molecular formula C15H18N2O3S B3003282 2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one CAS No. 900007-92-3

2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one

Cat. No.: B3003282
CAS No.: 900007-92-3
M. Wt: 306.38
InChI Key: PNHCLWPLADKFIU-UHFFFAOYSA-N
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Description

2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with an ethyl group and a thioether linkage to a 3,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.

    Introduction of the Thioether Linkage: The 3,5-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethoxybenzyl chloride with the thiol derivative of the pyrimidinone core in the presence of a base such as sodium hydride.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidinone core or the thioether linkage using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((3,5-dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thioether linkage and the pyrimidinone core could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((3,5-Dimethoxybenzyl)thio)-6-phenylnicotinic acid: Similar structure but with a nicotinic acid core.

    3,5-Dimethoxybenzyl chloride: Precursor used in the synthesis of the target compound.

    3,5-Dimethoxybenzylamine: Another derivative of 3,5-dimethoxybenzyl group.

Uniqueness

2-((3,5-Dimethoxybenzyl)thio)-6-ethylpyrimidin-4(3H)-one is unique due to its combination of a pyrimidinone core with a thioether linkage to a 3,5-dimethoxybenzyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-11-7-14(18)17-15(16-11)21-9-10-5-12(19-2)8-13(6-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHCLWPLADKFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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